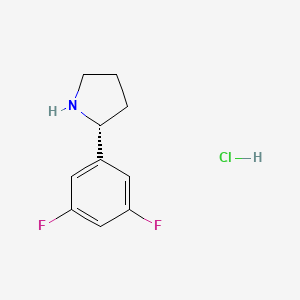

(r)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group, making it a subject of interest in medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and pyrrolidine.

Formation of Intermediate: The initial step involves the condensation of 3,5-difluorobenzaldehyde with pyrrolidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been identified as a potential scaffold for designing new pharmaceuticals, particularly those targeting tropomyosin receptor kinases (Trk). Trk inhibitors are crucial in treating cancers associated with TRK dysfunction.

- Its unique structure allows it to exhibit selective biological activity, making it a candidate for further development in cancer therapies.

-

Asymmetric Catalysis :

- As a chiral molecule, (R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride can act as a ligand in asymmetric catalysis. This is essential for synthesizing enantiopure molecules, which are vital in drug development and other scientific applications.

-

Antibacterial Research :

- Recent studies have explored the use of pyrrolidine derivatives in developing non-β-lactam inhibitors against penicillin-binding proteins (PBPs), which are critical targets in combating multidrug-resistant bacterial strains . The structural features of pyrrolidine compounds play a significant role in their inhibitory activity.

Material Science Applications

- The aromatic difluorophenyl group combined with the cyclic structure of this compound suggests potential applications in material science. These compounds can form self-assembled structures with unique properties suitable for developing advanced materials.

Case Studies

- A study highlighted the discovery of pyrrolidine derivatives as novel inhibitors against PBP3. The investigation revealed key structural features necessary for target inhibition, emphasizing the importance of the pyrrolidine framework in drug design .

- Another case involved the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine as an important precursor to larotrectinib, an FDA-approved drug for treating various cancers. This underlines the significance of this compound in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of ®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (s)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

- 3-(3,5-Difluorophenyl)pyrrolidine hydrochloride

Uniqueness

®-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its (s)-enantiomer and other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall efficacy in various applications.

Actividad Biológica

(R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11F2N

- Molecular Weight : 183.20 g/mol

- Structure : Characterized by a pyrrolidine ring substituted with a difluorophenyl group.

This unique structure contributes significantly to its biological properties, making it a potential scaffold for drug development targeting various pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily as a Trk (tropomyosin receptor kinase) inhibitor . This inhibition is crucial for treating conditions associated with TRK dysfunction, such as certain cancers. The compound's ability to modulate enzyme activity and receptor binding is attributed to its unique stereochemistry and structural features.

Inhibition Studies

This compound has shown significant inhibitory effects on various biological targets:

- Trk Inhibition : Demonstrated selectivity and potency in inhibiting TRK receptors, which are implicated in neurodevelopmental disorders and cancers.

- Enzyme Inhibition : Investigated for its potential to inhibit enzymes involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

Recent studies have elucidated the SAR of this compound:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances binding affinity to biological targets. Different substitutions at the pyrrolidine ring can lead to varying degrees of biological activity .

- Comparative Analysis : The compound's enantiomer, (S)-2-(3,5-difluorophenyl)pyrrolidine hydrochloride, exhibits different biological activities due to stereochemical differences.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

- Cancer Treatment : In preclinical models, this compound has been shown to reduce tumor growth by inhibiting TRK signaling pathways. Studies indicate that it may be effective against tumors expressing TRK fusions or mutations .

- Neuroprotective Effects : Research has suggested that (R)-2-(3,5-difluorophenyl)pyrrolidine can stabilize microtubules in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

- Anti-inflammatory Properties : Investigations into the compound's anti-inflammatory effects have indicated that it may inhibit pro-inflammatory cytokines through modulation of specific signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | Similar to (R) but different stereochemistry | Varies in receptor binding efficacy |

| 3-(3,5-Difluorophenyl)pyrrolidine hydrochloride | Lacks the chiral center | Less potent in TRK inhibition |

The unique stereochemistry of this compound plays a crucial role in its enhanced biological activity compared to similar compounds.

Propiedades

IUPAC Name |

(2R)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNQBQBSZWTLJM-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC(=C2)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.